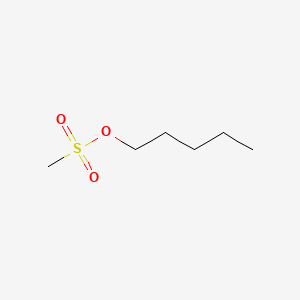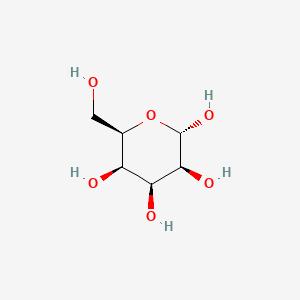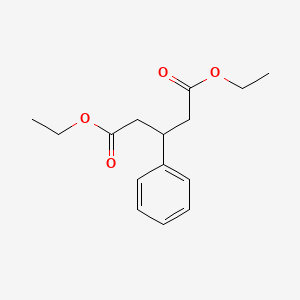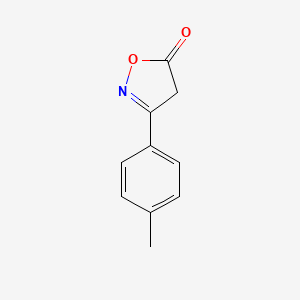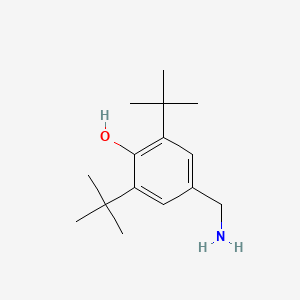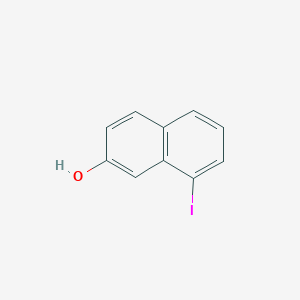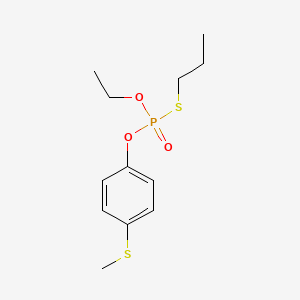![molecular formula C9H16O B1606858 4-Methylbicyclo[2.2.2]octan-1-ol CAS No. 824-13-5](/img/structure/B1606858.png)
4-Methylbicyclo[2.2.2]octan-1-ol
Übersicht
Beschreibung
4-Methylbicyclo[2.2.2]octan-1-ol is an organic compound with the molecular formula C9H16O. It is a bicyclic alcohol, characterized by a bicyclo[2.2.2]octane framework with a methyl group at the 4-position and a hydroxyl group at the 1-position . This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Methylbicyclo[2.2.2]octan-1-ol can be synthesized through several methods. One common approach involves the alkylation of bromoarenes with this compound in methanesulfonic acid . This reaction yields the corresponding bromine-containing 1-aryl-4-methylbicyclo[2.2.2]octanes.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The choice of reagents and reaction conditions can be optimized to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methylbicyclo[2.2.2]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methylbicyclo[2.2.2]octan-1-one.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methylbicyclo[2.2.2]octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methylbicyclo[2.2.2]octan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s unique bicyclic structure also contributes to its distinct properties and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bicyclo[2.2.2]octan-2-ol
- 6,6-Dimethylbicyclo[2.2.1]heptan-2-ol
- 8,8-Dimethylbicyclo[2.2.2]oct-5-en-2-ol
- 4-Methylbicyclo[2.2.2]octane-2,6-dione
- 1-Hydroxy-4-methylbicyclo[2.2.2]octan-2-one
Uniqueness
4-Methylbicyclo[2.2.2]octan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 1-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-methylbicyclo[2.2.2]octan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8-2-5-9(10,6-3-8)7-4-8/h10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGWSFMJBKXMGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338674 | |
| Record name | 4-Methylbicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-13-5 | |
| Record name | 4-Methylbicyclo[2.2.2]octan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



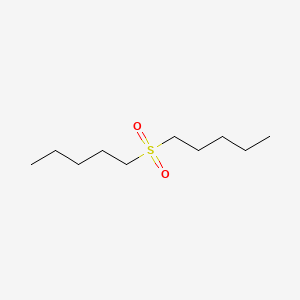
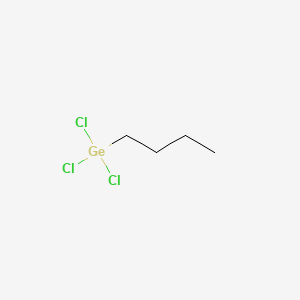
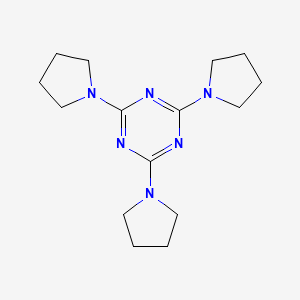
![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)

